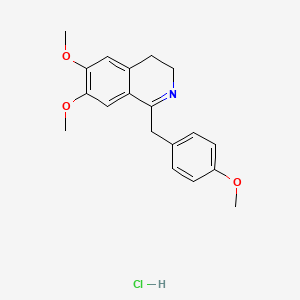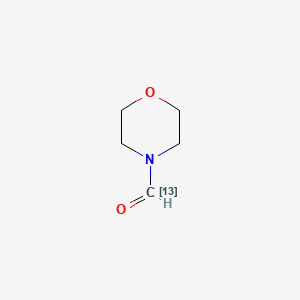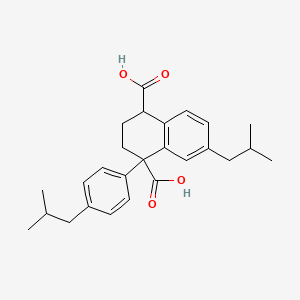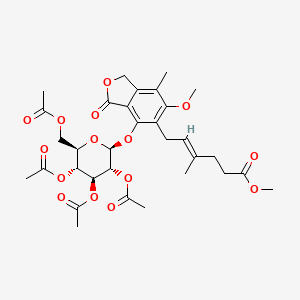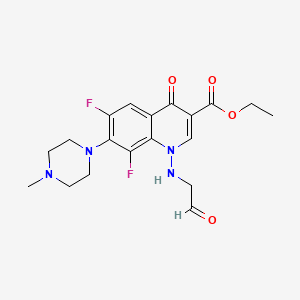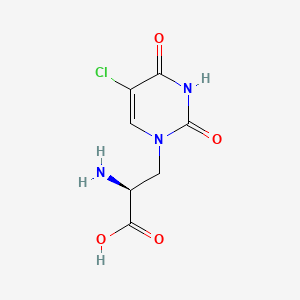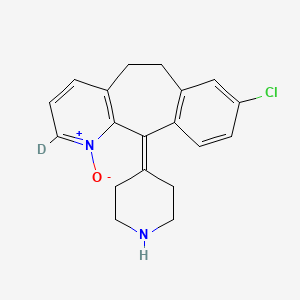![molecular formula C70H68N6O10 B586728 1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol CAS No. 1391052-20-2](/img/structure/B586728.png)
1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol is a complex organic compound with multiple functional groups It is characterized by the presence of carbazole moieties, hydroxy groups, and ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol involves multiple steps, including the formation of carbazole derivatives, etherification, and amination reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ether linkages and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
科学的研究の応用
1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various biomolecules, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various scientific and industrial applications.
特性
IUPAC Name |
1-[2-[2-[2-[bis[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H68N6O10/c77-45(41-83-63-29-11-23-57-67(63)49-15-1-5-19-53(49)71-57)37-75(38-46(78)42-84-64-30-12-24-58-68(64)50-16-2-6-20-54(50)72-58)33-35-81-61-27-9-10-28-62(61)82-36-34-76(39-47(79)43-85-65-31-13-25-59-69(65)51-17-3-7-21-55(51)73-59)40-48(80)44-86-66-32-14-26-60-70(66)52-18-4-8-22-56(52)74-60/h1-32,45-48,71-74,77-80H,33-44H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLSKKJCANHELJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN(CCOC4=CC=CC=C4OCCN(CC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O)CC(COC8=CC=CC9=C8C1=CC=CC=C1N9)O)CC(COC1=CC=CC2=C1C1=CC=CC=C1N2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H68N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
